Product packaging for 7-chloro-3-(piperidin-4-yl)-1H-indole(Cat. No.:)

7-chloro-3-(piperidin-4-yl)-1H-indole

Cat. No.: B8564805
M. Wt: 234.72 g/mol
InChI Key: CYQAPXIAEFXKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Indole (B1671886) Scaffolds in Medicinal Chemistry and Chemical Biology

The indole scaffold, a bicyclic aromatic heterocycle, is a fundamental building block in a vast array of biologically active molecules. chemicalbook.comchula.ac.th Its presence in essential amino acids like tryptophan and key neurotransmitters such as serotonin (B10506) highlights its intrinsic biocompatibility and importance in physiological processes. In medicinal chemistry, indole derivatives are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. chula.ac.th The indole nucleus can engage with biological targets through various interactions, including hydrogen bonding and π-π stacking, making it a versatile framework for drug design. researchgate.net

Rationale for Investigation of Halogenated Indole Derivatives

The introduction of halogen atoms, such as chlorine, onto a molecular scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. nih.gov Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. nih.govnih.gov For instance, the presence of a chlorine atom can alter the electronic distribution within the indole ring, potentially enhancing its interaction with specific receptors or enzymes. nih.gov This strategic modification can lead to improved potency and a more desirable pharmacological profile.

Historical and Contemporary Perspectives on Piperidine (B6355638) Moieties in Bioactive Compounds

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another prevalent feature in many pharmaceuticals. acs.org Its basic nitrogen can be crucial for forming salt bridges with acidic residues in biological targets, a key interaction for many drugs. The piperidine moiety can also influence a compound's solubility, permeability, and ability to cross the blood-brain barrier. Numerous drugs across various therapeutic areas, including antipsychotics and antihistamines, incorporate a piperidine ring, underscoring its historical and ongoing importance in drug development. acs.org

Overview of Research Trajectories for 7-chloro-3-(piperidin-4-yl)-1H-indole and Related Structural Analogues

Due to the limited availability of specific data, a detailed exposition on the synthesis, chemical properties, and pharmacological profile of this compound cannot be provided at this time. Further research and publication of findings are necessary to fully elucidate the scientific significance of this particular compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15ClN2 B8564805 7-chloro-3-(piperidin-4-yl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

7-chloro-3-piperidin-4-yl-1H-indole

InChI

InChI=1S/C13H15ClN2/c14-12-3-1-2-10-11(8-16-13(10)12)9-4-6-15-7-5-9/h1-3,8-9,15-16H,4-7H2

InChI Key

CYQAPXIAEFXKPZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=CC=C3Cl

Origin of Product

United States

Chemical Synthesis and Advanced Methodologies for 7 Chloro 3 Piperidin 4 Yl 1h Indole

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 7-chloro-3-(piperidin-4-yl)-1H-indole reveals two primary strategic disconnections, offering different approaches to its synthesis.

Strategy A involves the initial formation of the 7-chloroindole (B1661978) core, followed by the introduction of the piperidin-4-yl group at the C3 position. This approach prioritizes the early establishment of the indole (B1671886) ring system.

Strategy B focuses on the construction of the indole ring from a precursor that already contains the piperidine (B6355638) moiety. This strategy is advantageous if the starting materials are readily available or if the indole formation step is tolerant of the piperidine substituent.

Key Precursors and Starting Materials

Based on the retrosynthetic strategies, the key precursors and starting materials can be identified.

StrategyKey Precursor(s)Starting Material(s)
A 7-Chloro-1H-indole2-Chloro-6-nitrotoluene (B1664060), (3-Chlorophenyl)hydrazine (B1595953)
A A suitable piperidine electrophile4-Oxopiperidine, 4-Hydroxypiperidine, N-protected 4-piperidone (B1582916)
B A substituted phenylhydrazine (B124118) bearing a piperidine moiety(3-Chlorophenyl)hydrazine, 4-Piperidone
B A carbonyl compound4-Piperidone

Indole Ring Formation Strategies with Chloro-Substitution at Position 7

Several classical and modern methods can be employed for the synthesis of the 7-chloroindole ring.

Fischer Indole Synthesis : This is a widely used and versatile method for indole synthesis. The reaction of (3-chlorophenyl)hydrazine with a suitable carbonyl compound, such as pyruvate (B1213749) or an aldehyde, under acidic conditions, leads to the formation of the corresponding 7-chloroindole derivative. The choice of the carbonyl component determines the substitution pattern at the C2 and C3 positions of the indole.

Leimgruber-Batcho Indole Synthesis : This two-step method is particularly useful for the synthesis of indoles from o-nitrotoluenes. For the synthesis of 7-chloroindole, 2-chloro-6-nitrotoluene can be reacted with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to yield the desired 7-chloroindole.

Introduction of the Piperidin-4-yl Moiety at Indole Position 3

The introduction of the piperidin-4-yl group at the C3 position of the 7-chloroindole core is a crucial step in Strategy A. Several methods can be considered:

Friedel-Crafts Type Reactions : The reaction of 7-chloroindole with an activated piperidine derivative, such as an N-protected 4-piperidone in the presence of a Lewis acid, can lead to the formation of a C3-acylated or alkylated intermediate. Subsequent reduction or deprotection steps would yield the target compound.

Catalytic Alkylation : The direct C3 alkylation of 7-chloroindole with a suitable piperidine precursor, such as a protected 4-piperidone or a derivative with a leaving group at the 4-position, can be achieved using various catalytic systems. This approach offers a more direct route to the target molecule.

Reductive Amination : The reaction of 7-chloroindole-3-carbaldehyde with a protected piperidin-4-amine followed by reduction can also be a viable route.

Development and Optimization of Synthetic Pathways

The development of efficient and scalable synthetic pathways for this compound requires careful consideration of reaction conditions, catalyst selection, and the use of protecting groups.

Established Synthetic Routes for Indole-Piperidine Conjugates

The synthesis of 3-(piperidin-4-yl)indole derivatives has been explored in the context of medicinal chemistry. A common approach involves the reaction of an indole with a protected 4-piperidone under acidic conditions, followed by reduction and deprotection. This general strategy can be adapted for the synthesis of the 7-chloro analog.

A typical synthetic sequence could be:

Protection of Piperidone : N-protection of 4-piperidone, for example, with a benzyl (B1604629) or Boc group.

Condensation with 7-Chloroindole : Acid-catalyzed condensation of N-protected 4-piperidone with 7-chloro-1H-indole to form an enamine intermediate.

Reduction : Reduction of the enamine, for instance, using sodium borohydride (B1222165) or catalytic hydrogenation, to yield the protected this compound.

Deprotection : Removal of the N-protecting group to afford the final product.

StepReagents and ConditionsTypical Yield (%)
ProtectionBoc2O, Et3N, DCM90-95
Condensation7-Chloroindole, Pyrrolidine (B122466), Methanol, Reflux70-80
ReductionNaBH4, Methanol80-90
DeprotectionTFA, DCM or H2, Pd/C85-95

Novel Catalytic and Green Chemistry Approaches

Recent advances in catalysis and green chemistry offer opportunities to improve the synthesis of this compound by enhancing efficiency, reducing waste, and using more environmentally benign methods.

Novel Catalytic Approaches :

Transition Metal Catalysis : Palladium- or copper-catalyzed cross-coupling reactions can be employed for the C-H functionalization of the indole ring, providing a direct route for the introduction of the piperidine moiety. For instance, a direct coupling of 7-chloroindole with a suitable piperidine derivative could be envisioned.

Organocatalysis : The use of chiral organocatalysts can enable the enantioselective synthesis of the target compound if a chiral center is desired.

Green Chemistry Approaches :

Microwave-Assisted Synthesis : Microwave irradiation can significantly reduce reaction times and improve yields in several steps of the synthesis, such as the Fischer indole synthesis or the condensation reaction. nih.govrsc.orgdurham.ac.uknih.govmdpi.com

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids can reduce the environmental impact of the synthesis.

Recyclable Catalysts : The use of solid-supported or heterogeneous catalysts can simplify product purification and allow for catalyst recycling, making the process more sustainable. datapdf.com

Green Chemistry ApproachApplication in SynthesisAdvantages
Microwave-Assisted SynthesisIndole ring formation, CondensationReduced reaction times, Improved yields
Greener Solvents (e.g., water, ethanol)Various reaction stepsReduced toxicity and environmental impact
Recyclable CatalystsCatalytic hydrogenation, Cross-couplingSimplified purification, Catalyst reuse

Scale-Up Considerations for Research Applications

Transitioning the synthesis of this compound from a laboratory bench scale to larger quantities for extensive research applications requires careful consideration of several factors to ensure efficiency, safety, and economic viability.

Key considerations include:

Solvent Selection: Early synthetic routes for similar heterocyclic compounds sometimes employed hazardous solvents like phenol (B47542) or high-boiling point ethers. For scale-up, a shift to "greener" and safer solvents with lower toxicity and easier recovery, such as methanol, isopropanol, or ethyl acetate, is preferable. google.comgoogle.com

Reaction Conditions: Optimization of reaction parameters is crucial. This involves fine-tuning temperature, reaction time, and the stoichiometry of reagents to maximize yield and minimize the formation of byproducts. For instance, in related syntheses, long reaction times at reflux were necessary, which on a larger scale can be energy-intensive and may lead to degradation. google.com The use of catalysts, where applicable, can often lead to milder reaction conditions.

Work-up and Isolation: Procedures that are simple on a small scale, such as multi-step liquid-liquid extractions with chlorinated solvents, can become cumbersome and generate significant waste on a larger scale. google.com Developing a process that allows for direct crystallization of the product from the reaction mixture is often a primary goal in scale-up, as it simplifies isolation and purification. chemrxiv.org

Purification Method: While column chromatography is a powerful tool for purification at the bench scale, it is often impractical and expensive for large quantities. chemrxiv.org Developing a robust crystallization process is the preferred method for large-scale purification, offering high purity and easier handling of the final product.

Purification and Chromatographic Isolation Techniques

Achieving high purity of this compound is essential for its use in research. A combination of non-chromatographic and chromatographic techniques is typically employed.

Crystallization: This is a primary method for purifying the final compound and its intermediates on a larger scale. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool, whereupon the pure compound crystallizes, leaving impurities in the solution. Solvents such as hexane, methanol, or mixtures involving dichloromethane (B109758) or diethyl ether have been used for related compounds. google.comgoogle.com

Column Chromatography: For laboratory-scale purification and for isolating small quantities of impurities for characterization, column chromatography is indispensable. Flash column chromatography using silica (B1680970) gel (SiO₂) as the stationary phase is common. mdpi.com The choice of the mobile phase is critical for achieving good separation.

Below is a table summarizing potential chromatographic systems for the purification of indole and piperidine derivatives, which would be applicable to this compound.

Stationary PhaseMobile Phase System (Eluent)ApplicationReference
Silica Gel (SiO₂)Dichloromethane / Methanol (e.g., 9:1)Purification of polar heterocyclic compounds. mdpi.com
Silica Gel (SiO₂)Ethyl Acetate / Methanol (e.g., 95:5)Gradient elution for separating closely related compounds. mdpi.com
Reversed-Phase C18Acetonitrile (B52724) / Water with buffer (e.g., KH₂PO₄)High-Performance Liquid Chromatography (HPLC) for purity analysis and semi-preparative separation. mdpi.com
Silica Gel (SiO₂)Acetone / Cyclohexane (e.g., 50:50)Separation of less polar intermediates or derivatives. nih.gov

Synthetic Impurity Profiling and Control from a Chemical Purity Perspective

Impurity profiling—the identification, quantification, and control of impurities—is a critical aspect of chemical synthesis to ensure the quality and consistency of the final compound. researchgate.netnih.gov For this compound, impurities can originate from starting materials, reagents, or side reactions during the synthesis.

Drawing parallels from the synthesis of structurally related molecules like Sertindole, several potential process-related impurities can be anticipated. beilstein-journals.org For example, a common synthetic step in forming the piperidine ring is the catalytic hydrogenation of a tetrahydropyridine (B1245486) precursor. This step is a potential source of a significant impurity.

Key Potential Impurities:

Des-chloro Impurity: During catalytic hydrogenation steps to reduce the piperidine precursor, reductive dehalogenation can occur, leading to the formation of the corresponding 3-(piperidin-4-yl)-1H-indole. This impurity is often difficult to remove from the final product due to its similar physical properties. beilstein-journals.org Control of this impurity involves careful selection of the catalyst (e.g., avoiding palladium on carbon in some cases), and optimizing hydrogen pressure and temperature. beilstein-journals.org

Unreacted Intermediates: Incomplete reactions can lead to the presence of starting materials or key intermediates in the final product. For instance, the precursor 7-chloro-1H-indole could be carried through if the coupling reaction with the piperidine moiety is not driven to completion.

Isomeric Impurities: Depending on the synthetic route, particularly in Fischer indole synthesis, the formation of constitutional isomers is possible if the starting materials are not chosen carefully. nih.gov

Over-alkylation Products: If the piperidine nitrogen is intended to be unprotected, reactions involving alkylating agents could potentially lead to N-alkylation of the piperidine ring as a side product.

The control of these impurities requires a robust analytical program, typically centered around High-Performance Liquid Chromatography (HPLC) for detection and quantification. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the identification of unknown impurity structures. nih.govbeilstein-journals.org Once identified, synthetic steps can be optimized, and purification processes can be specifically designed to control these impurities to acceptable levels, ensuring the high chemical purity of the final compound.

The table below details potential impurities and strategies for their control.

Impurity Name/TypePotential SourceControl Strategy
3-(Piperidin-4-yl)-1H-indoleReductive dehalogenation during catalytic hydrogenation of a precursor.Optimize hydrogenation conditions (catalyst, temperature, pressure); purify the intermediate before the final step. beilstein-journals.org
7-chloro-1H-indoleIncomplete reaction with the piperidine precursor.Drive reaction to completion; purify via crystallization or chromatography.
Isomeric IndolesNon-regioselective Fischer indole synthesis.Use starting materials that ensure high regioselectivity in the cyclization step.
Reagent-related ImpuritiesImpurities present in starting materials or reagents.Use high-purity starting materials; implement purification of key intermediates.

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Design Principles for 7-chloro-3-(piperidin-4-yl)-1H-indole and Its Analogues

The design of this compound is rooted in established medicinal chemistry principles. The core 3-(piperidin-4-yl)-1H-indole scaffold is a common motif in biologically active compounds, providing a rigid structure that correctly orients the key interacting moieties—the indole (B1671886) and the basic piperidine (B6355638) nitrogen—in three-dimensional space.

The incorporation of a chlorine atom at the C7-position of the indole ring is a strategic modification intended to modulate the compound's physicochemical properties. Halogen atoms, particularly chlorine, can influence a molecule's lipophilicity, metabolic stability, and binding affinity. nih.gov The electron-withdrawing nature of chlorine alters the electron density of the indole ring system, which can enhance binding interactions with target proteins. This strategy of using a 7-chloro substituent to improve activity is a known tactic in medicinal chemistry, as seen in scaffolds like 7-chloroquinoline. researchgate.netnih.gov The combination of the established piperidinyl-indole core with the 7-chloro substituent represents a targeted approach to developing compounds with potentially enhanced potency and optimized pharmacokinetic profiles.

Systematic Exploration of Structural Modifications

The exploration of analogues of this compound involves systematic modifications to three key regions: the indole core, the piperidine ring, and the linker region connecting them.

Modifications to the indole core are critical for tuning the activity and selectivity of these compounds.

N1-Position: The indole nitrogen (N1) is often a key hydrogen bond donor. In many related heterocyclic compounds, maintaining an unsubstituted N-H group is crucial for activity. For some classes of indole derivatives, substitution at the N1 position can lead to a significant decrease or complete loss of biological activity, suggesting the N-H proton is involved in a critical interaction with the biological target. However, in other contexts, N1-alkylation or N1-arylation is used to explore additional binding pockets or to block metabolic pathways.

C2-Position: While the parent compound features substitution at the C3-position, studies on related N-piperidinyl indoles have shown that the position of substitution dramatically affects intrinsic activity. For instance, in one study on opioid receptor ligands, moving the substituent from the C3- to the C2-position converted selective partial agonists into full agonists, while also increasing binding affinities.

C6-Position: The C6-position has been shown to be a tolerant site for substitution, often accommodating bulky groups that can lead to significant gains in potency. In a series of indole-3-carboxamide inhibitors of flavivirus protease, replacing a phenyl ring at the C6-position with a 3- or 4-pyridinyl ring markedly enhanced inhibitory activity. nih.gov This suggests that this position can be exploited to engage with specific pockets in a target's binding site. Research on other indole derivatives has found that a 4-piperidin-1-ylphenyl substituent at the C6-position was essential for potent activity against protein-protein interactions. tmc.edu

Table 1: Effect of Indole C6-Position Substitution on Biological Activity (Hypothetical Data Based on Published Findings)

CompoundC6-SubstituentRelative ActivityReference Finding
Analogue A-HBaselineUnsubstituted parent compound.
Analogue B-PhenylModerateProvides a hydrophobic interaction point. nih.gov
Analogue C-PyridinylHighIntroduces a hydrogen bond acceptor, significantly enhancing activity. nih.gov
Analogue D-4-(Piperidin-1-yl)phenylVery HighLarge, basic substituent is essential for potency in certain targets. tmc.edu

The piperidine ring serves primarily to position its basic nitrogen atom for a key ionic or hydrogen bond interaction.

N-Substitution: The nitrogen of the piperidine ring is a common site for modification. However, SAR studies on the 3-piperidin-4-yl-1H-indole scaffold for antimalarial activity revealed that this core is "intolerant to most N-piperidinyl modifications," with even small N-alkyl or N-acyl groups leading to a loss of potency. nih.gov This indicates a highly constrained binding pocket around the piperidine nitrogen for that specific target. In contrast, for other targets, this position is a primary point for derivatization to extend into solvent-exposed regions or nearby subpockets. For example, an N-methyl group is present in some analogues. chemicalbook.com

Ring Conformation and Size: The chair conformation of the piperidine ring is crucial for maintaining the correct geometry of the nitrogen substituent. The rigidity of the ring minimizes the entropic penalty upon binding. Studies comparing piperidine with other cyclic amines, such as pyrrolidine (B122466), have shown that ring size is a critical determinant of activity. In one study, a pyrrolidin-1-ylphenyl group was found to be equally or slightly more potent than the corresponding piperidin-1-ylphenyl analogue, suggesting the binding site can accommodate slight changes in the geometry and size of this moiety. tmc.edu

Table 2: Impact of Piperidine Ring Modifications on Activity (Hypothetical Data Based on Published Findings)

CompoundModificationRelative Activity (Antimalarial Target)Reference Finding
Parent ScaffoldUnsubstituted Piperidine (-NH)ActiveThe unsubstituted scaffold is the active hit. nih.gov
Analogue EN-MethylpiperidineInactiveSmall alkyl groups are not tolerated. nih.gov
Analogue FN-AcetylpiperidineInactiveAcyl groups are not tolerated. nih.gov
Analogue G (different scaffold)Change to Pyrrolidine RingMaintained/ImprovedRing contraction to pyrrolidine is tolerated in some targets. tmc.edu

In the parent compound, the indole and piperidine rings are directly connected. However, introducing a linker between the indole C3-position and the piperidine ring has been explored in related series to optimize spacing and orientation.

In a series of indole-3-carboxamide analogues, the length of an amide-based linker attached to the piperidine ring was systematically varied. This study demonstrated that a linker of one methylene (B1212753) unit (-CH₂-) between the carboxamide group and the piperidine ring was optimal for inhibitory activity. nih.gov Longer or shorter linkers resulted in a significant decrease in potency, highlighting the precise spatial relationship required between the indole and piperidine moieties for effective binding. This conformational constraint underscores the importance of the direct linkage in the parent this compound scaffold for targets that require a compact ligand.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The collective SAR data allows for the deconstruction of the this compound scaffold into its essential pharmacophoric features.

A pharmacophore model for this class of compounds can be proposed based on the systematic SAR studies. The key features are:

Indole N-H Donor: The indole nitrogen acts as a crucial hydrogen bond donor, an interaction that is lost upon N1-substitution in many cases.

Aromatic/Hydrophobic Core: The flat, aromatic surface of the indole ring provides a site for hydrophobic and π-stacking interactions with nonpolar residues in the target's binding pocket.

Basic Nitrogen Center: The piperidine nitrogen is a basic center that is likely protonated at physiological pH. This positive charge can form a key ionic bond or salt bridge with an acidic residue (e.g., aspartate, glutamate) in the receptor.

Halogen-Substituted Region: The 7-chloro group occupies a specific region of the binding site. It can enhance van der Waals interactions, engage in halogen bonding, and modulate the electronic character of the indole ring to strengthen other interactions. Its position is critical, as other substitution patterns would orient the halogen into different, potentially unfavorable, chemical environments.

Defined Spatial Orientation: The rigid fusion of the piperidine ring to the indole core at the C3 position establishes a fixed distance and angle between the hydrophobic indole plane and the basic nitrogen center, which is a critical parameter for biological activity.

Identification of Key Structural Determinants for Biological Activity

The 3-(piperidin-4-yl)-1H-indole scaffold has been identified as a promising chemotype in the discovery of new therapeutic agents, particularly in the context of antimalarial drug development. nih.gov Structure-activity relationship (SAR) studies on a series of compounds built around this core have revealed critical insights into the structural features necessary for biological activity.

A key finding from the exploration of this scaffold is its general intolerance to modifications on the piperidinyl nitrogen (N-1 position of the piperidine ring). nih.gov A study involving the synthesis and evaluation of thirty-eight analogues demonstrated that most alterations at this position lead to a significant loss of anti-parasitic activity against Plasmodium falciparum. nih.gov This suggests that the hydrogen on the piperidine nitrogen, or its ability to act as a hydrogen bond donor, is a crucial determinant for the molecule's interaction with its biological target.

Despite this general intolerance, specific substitutions have been identified that maintain or slightly enhance activity, leading to the discovery of lead-like compounds. For instance, compound 10d from a particular series, which features a specific modification, demonstrated notable antimalarial activity with EC50 values around 3 µM against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov This highlights that while most N-piperidinyl modifications are detrimental, carefully selected substituents can be accommodated.

The relative positioning of the indole and piperidine rings is also a key structural determinant. In related bis-indole compounds, the linkage points between aromatic systems were found to be crucial for activity, with alterations leading to reduced potency. nih.gov This underscores the importance of the rigid 3-yl linkage between the indole and piperidine moieties in defining the correct orientation for target engagement.

The table below summarizes the general SAR findings for the 3-(piperidin-4-yl)-1H-indole scaffold based on antimalarial screening.

Structural Moiety Modification Impact on Antimalarial Activity Reference
Piperidine Nitrogen (N-1)General N-substitutionTypically leads to loss of activity nih.gov
Piperidine Nitrogen (N-1)Specific substitutions (e.g., compound 10d)Can result in lead-like compounds with ~3 µM activity nih.gov
Indole CoreSubstitution at various positionsKnown to modulate activity in other indole-based agents nih.govscienceopen.com
Indole Position 7Chloro substitutionLikely influences electronics, lipophilicity, and metabolic profile

Lead Optimization Strategies Derived from SAR Data

The insights gained from SAR studies provide a clear roadmap for lead optimization strategies aimed at improving the potency, selectivity, and pharmacokinetic properties of compounds based on the this compound scaffold.

Given the general intolerance of the piperidine nitrogen to substitution, a primary optimization strategy involves exploring a very limited and carefully selected set of small, non-basic substituents at this position. The goal would be to enhance properties like solubility or metabolic stability without disrupting the key interactions required for biological activity. nih.gov Another approach is to use the piperidine nitrogen as a point for bioisosteric replacement, where the entire piperidinyl ring might be exchanged for another saturated heterocycle to probe for improved interactions or physicochemical properties.

Further optimization efforts would focus on modifications to the indole ring. Based on the SAR of other indole series, substitutions at positions 4, 5, and 6 of the indole nucleus could be explored to enhance target binding affinity. nih.gov For the specific this compound lead, strategies could involve:

Exploring other halogens: Replacing the 7-chloro substituent with fluorine, bromine, or a trifluoromethyl group to fine-tune the electronic and lipophilic properties of the molecule.

Investigating other positions: Moving the chloro substituent to other positions on the indole ring (e.g., position 5 or 6) to assess the impact on activity and selectivity.

Medicinal chemistry campaigns focused on optimizing other indole-based series have successfully improved metabolic stability and pharmacokinetic profiles, and these strategies are applicable here. dndi.orgnih.gov For example, introducing metabolic blockers or replacing metabolically labile sites are common techniques. nih.gov If, for instance, the indole ring is susceptible to oxidation, introducing an electron-withdrawing group could enhance its metabolic stability. nih.gov

The table below outlines potential lead optimization strategies derived from the known SAR of the 3-(piperidin-4-yl)-1H-indole scaffold and general medicinal chemistry principles.

Strategy Target Moiety Specific Approach Objective Reference
Fine-tuning PiperidinePiperidine NitrogenIntroduce small, targeted N-substituentsImprove physicochemical properties without losing potency nih.gov
Indole Ring DerivatizationIndole Positions 4, 5, 6Introduce diverse functional groupsEnhance binding affinity and selectivity nih.gov
Halogen SubstitutionIndole Position 7Replace chlorine with other halogens (F, Br) or CF3Modulate electronics, lipophilicity, and potential for halogen bonding
Improving PharmacokineticsMetabolically Labile SitesIntroduce metabolic blockers or perform bioisosteric replacementsIncrease metabolic stability and in vivo exposure dndi.orgnih.gov

Ultimately, the optimization of the this compound scaffold would involve a multiparameter approach, balancing improvements in potency with the optimization of absorption, distribution, metabolism, and excretion (ADME) properties to develop a viable clinical candidate. nih.gov

Molecular Mechanisms and Pharmacological Target Engagement

Identification and Validation of Primary Molecular Targets

The versatility of the 7-chloro-3-(piperidin-4-yl)-1H-indole scaffold allows for its derivatives to interact with a range of biological targets. Identification of these targets has been achieved through extensive screening and profiling assays.

Receptor Binding Affinities and Selectivity Profiling (e.g., G-protein coupled receptors, ion channels)

Derivatives of the this compound core have shown notable affinity for opioid and nociceptin (B549756) receptors. Specifically, the compound 7-chloro-3-(1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl)-1H-indole has been evaluated for its binding characteristics at human recombinant receptors expressed in HEK293 cells. bindingdb.org In a radioligand displacement assay, this compound demonstrated a binding affinity (Ki) of 57 nM for the nociceptin receptor (ORL1). bindingdb.org It also showed agonist activity at the ORL1 receptor with an EC50 value greater than 80,000 nM in a calcium flux assay. bindingdb.org Further profiling revealed its interaction with mu-type, kappa-type, and delta-type opioid receptors, indicating a broader G-protein coupled receptor engagement profile. bindingdb.org

Binding Affinities of 7-chloro-3-(1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl)-1H-indole bindingdb.org
Target ReceptorAssay TypeAffinity Value (nM)
Nociceptin receptor (ORL1)Ki57
Nociceptin receptor (ORL1)EC50>80,000
Mu-type opioid receptorKi150
Kappa-type opioid receptorKi1,100
Delta-type opioid receptorKi1,300

Enzyme Inhibition Profiles (e.g., Glycogen Synthase Kinase-3β (GSK-3β), EGFR/BRAF pathways)

The indole (B1671886) scaffold is a common feature in various kinase inhibitors. Derivatives of chloro-indoles have been investigated for their inhibitory activity against enzymes crucial in cancer and neurological disorders.

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in conditions such as bipolar disorder and Alzheimer's disease. nih.govmdpi.com While research has focused on structurally related indazole-based inhibitors, pyrimido[4,5-b]indole derivatives have also been identified as potent GSK-3β inhibitors. nih.govnih.govmdpi.com For instance, the compound (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile, which contains a piperidinyl group common to the core scaffold of interest, demonstrated an IC50 value of 2.24 µM in an intracellular GSK-3β target engagement assay. mdpi.com

EGFR/BRAF Pathways: The Epidermal Growth Factor Receptor (EGFR) and BRAF kinase are critical components of signaling pathways that regulate cell proliferation and are often mutated in cancers. nih.govnih.gov A series of 5-chloro-indole-2-carboxylate derivatives were developed and tested for their ability to inhibit these pathways. nih.gov The m-piperidinyl derivative, identified as compound 3e, was the most potent, with an IC50 value of 68 nM against EGFR, which is 1.2-fold more potent than the reference drug erlotinib. nih.gov The same compound also showed significant inhibitory activity against the BRAFV600E mutant, with an IC50 of 35 nM. nih.gov

Enzyme Inhibition by Chloro-Indole Derivatives
Compound ClassSpecific Compound ExampleTarget EnzymeInhibitory Concentration (IC50)Source
Pyrimido[4,5-b]indole(S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrileGSK-3β2.24 µM mdpi.com
5-Chloro-indole-2-carboxylateCompound 3e (m-piperidinyl derivative)EGFR68 nM nih.gov
5-Chloro-indole-2-carboxylateCompound 3e (m-piperidinyl derivative)BRAFV600E35 nM nih.gov

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their modulation represents a promising therapeutic strategy. researchgate.net The indole nucleus is known to participate in modulating such interactions. Studies have shown that indole itself can weaken cooperative protein interactions within bacterial flagellar complexes. nih.govnih.gov While direct evidence for this compound modulating specific PPIs like 14-3-3 or STAT3 is not yet established, the inherent properties of the indole scaffold suggest a potential for derivatives to be developed as PPI modulators. mdpi.comresearchgate.net

Downstream Signaling Pathway Elucidation in Cellular Systems

Inhibition of molecular targets by indole derivatives leads to the modulation of downstream signaling cascades.

Hedgehog Signaling Pathway: A novel indole derivative, LKD1214, has been shown to suppress the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. nih.gov This compound represses the activity of Smoothened (SMO), a key signal transducer in the Hh pathway, by preventing its translocation to the primary cilium. This action effectively blocks downstream signaling, including the activation of Gli transcription factors. nih.gov

EGFR and BRAF Signaling: Inhibition of EGFR and BRAF by chloro-indole derivatives disrupts the MAPK/ERK pathway, which is crucial for cell proliferation, survival, and differentiation. nih.govclinpgx.org By blocking the kinase activity of EGFR and BRAF, these compounds prevent the phosphorylation of downstream effectors like MEK and ERK, ultimately leading to reduced cancer cell growth. nih.gov

GSK-3β Signaling: GSK-3β is a key regulator in multiple signaling pathways, including Wnt signaling and insulin (B600854) signal transduction. nih.gov Inhibition of GSK-3β can lead to the stabilization of β-catenin in the Wnt pathway and can mimic aspects of insulin signaling. Its role is particularly critical in the central nervous system, where it modulates neurogenesis and synaptic plasticity. nih.gov

Allosteric Modulation and Binding Site Characterization (e.g., CB1 receptor)

Certain indole-based compounds have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity for its endogenous ligands. realmofcaring.org

The compound Org 27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide), a structurally related chloro-indole, acts as a positive allosteric modulator of agonist binding at the CB1 receptor. nih.govresearchgate.net In binding assays, Org 27569 was found to significantly increase the binding of the CB1 agonist [3H]CP 55,940. nih.gov Conversely, it caused a decrease in the binding of a CB1 inverse agonist. nih.govrealmofcaring.org This suggests that the compound induces a conformational change in the receptor that favors the agonist-bound state. researchgate.net Computational modeling has suggested that the piperidine (B6355638) nitrogen of Org 27569 may form a hydrogen bond with residue K192, and the indole ring may form aromatic stacking interactions with F268, providing initial insights into the allosteric binding site. nih.gov

Preclinical Target Engagement Studies in Relevant Biological Models

The therapeutic potential of indole derivatives has been validated in preclinical animal models, confirming that these compounds engage their molecular targets in vivo to produce a physiological effect.

Mood Disorder Models: An N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide derivative (compound 14i), which is structurally related to the indole scaffold, has been tested as a GSK-3β inhibitor. nih.gov After administration in mice, this compound showed a favorable pharmacokinetic profile, including brain exposure, and demonstrated efficacy in a mouse model of mania, supporting the role of GSK-3β inhibition in mood stabilization. nih.govresearchgate.net

Cancer Models: The Hedgehog pathway inhibitor LKD1214, an indole derivative, was shown to inhibit tumor growth in a mouse model of medulloblastoma. nih.gov Notably, this compound also retained inhibitory activity against a vismodegib-resistant SMO mutant, suggesting its potential to overcome drug resistance in Hh-dependent cancers. nih.gov

Preclinical Pharmacological Investigations: in Vitro and in Vivo Models

In Vitro Pharmacological Characterization in Cellular and Biochemical Assays

In vitro studies provide the foundational understanding of a compound's biological activity at the cellular and molecular level. These assays are instrumental in determining efficacy, potency, selectivity, and metabolic fate.

Functional cell-based assays are employed to determine the efficacy and potency of a test compound in a biologically relevant context. For compounds within the 3-(piperidin-4-yl)-1H-indole class, antimalarial activity has been a key area of investigation. In a whole-cell screen against Plasmodium falciparum, the causative agent of malaria, compounds with this core scaffold have demonstrated anti-parasitic activity.

One study exploring the 3-piperidin-4-yl-1H-indole scaffold identified a lead compound with an EC50 value of approximately 3 µM against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov This indicates that the scaffold possesses inherent activity against the parasite. While specific data for the 7-chloro derivative is not detailed, substitutions on the indole (B1671886) ring are a common strategy to modulate potency and other pharmacological properties.

Table 1: Illustrative Functional Assay Data for a 3-(Piperidin-4-yl)-1H-indole Analog

Assay TypeCell Line / StrainParameterValue
Anti-plasmodial ActivityP. falciparum (drug-sensitive)EC50~ 3 µM
Anti-plasmodial ActivityP. falciparum (drug-resistant)EC50~ 3 µM

Note: The data presented is for a lead compound from the 3-piperidin-4-yl-1H-indole class and not specifically for 7-chloro-3-(piperidin-4-yl)-1H-indole. nih.gov

Selectivity is a crucial aspect of drug development, aiming to minimize unintended interactions with other biological targets that could lead to adverse effects. For the broader class of piperidine-4-yl-1H-indoles, selectivity has been assessed in the context of other receptors. For instance, a series of these compounds were evaluated as antagonists for the CC chemokine receptor-3 (CCR3). nih.gov

While this particular study focused on CCR3, it highlights the importance of screening against a panel of receptors, enzymes, and ion channels to build a comprehensive selectivity profile. For a compound like this compound, such profiling would be necessary to identify any potential off-target activities. The antimalarial lead compound from the 3-piperidin-4-yl-1H-indole scaffold demonstrated selectivity for the malaria parasite over human cells (HepG2), suggesting a favorable therapeutic window in this context. nih.gov

Metabolic stability is a key determinant of a drug's pharmacokinetic profile, influencing its half-life and bioavailability. mercell.comspringernature.com Assays using human liver microsomes are a standard in vitro method to evaluate a compound's susceptibility to metabolism by cytochrome P450 enzymes. mercell.comspringernature.comresearchgate.net

While specific metabolic stability data for this compound is not available in the public domain, this assessment would involve incubating the compound with human liver microsomes and measuring the rate of its disappearance over time. srce.hrprotocols.io The results are typically expressed as intrinsic clearance (CLint) or half-life (t1/2). A high metabolic stability would suggest a lower likelihood of rapid clearance in the body, which is often a desirable characteristic for a drug candidate.

Table 2: Representative Parameters in a Metabolic Stability Assay

ParameterDescription
Test SystemPooled Human Liver Microsomes
Incubation Time0, 5, 15, 30, 45, 60 min
Analysis MethodLC-MS/MS
Calculated ValuesHalf-life (t1/2), Intrinsic Clearance (CLint)

In Vivo Efficacy Studies in Established Animal Disease Models

Following promising in vitro data, in vivo studies in animal models of disease are conducted to evaluate a compound's efficacy in a whole organism.

The indole nucleus is a common scaffold in compounds targeting the central nervous system. mdpi.com Animal models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and psychiatric disorders (e.g., depression, anxiety) are used to assess the potential therapeutic effects of new compounds. frontiersin.orgwisdomlib.orgnih.govnih.govnih.govnih.govresearchgate.netmdpi.comsemanticscholar.orgnih.govmdpi.com

There is no specific information available regarding the evaluation of this compound in neurological disease models. However, should such investigations be undertaken, they would likely involve administering the compound to validated animal models and assessing its impact on relevant behavioral, cognitive, and neuropathological endpoints.

Given the in vitro antimalarial activity of the 3-piperidin-4-yl-1H-indole scaffold, in vivo efficacy studies in rodent models of malaria would be a logical next step. nih.gov The standard model for such studies is the Plasmodium berghei-infected mouse. nih.govnih.gov

In these models, the compound would be administered to infected mice, and its ability to reduce parasite burden (parasitemia) and prolong survival would be measured. researchgate.net The efficacy of the test compound is often compared to that of a standard antimalarial drug like chloroquine. mdpi.commalariaworld.org Although no specific in vivo antimalarial data for this compound has been reported, the promising in vitro results for the parent scaffold suggest that this would be a relevant area for future investigation. nih.govbroadinstitute.org

Oncological Models

Following a comprehensive review of publicly available scientific literature, no specific preclinical studies investigating the efficacy of this compound in in vitro or in vivo oncological models were identified. Research into the anticancer properties of various indole derivatives is an active area of investigation. Studies have explored compounds such as indole-sulfonamides, bis-indoles, and indole-2-carboxamides for their potential cytotoxic effects against various cancer cell lines. However, specific data pertaining to the antiproliferative or antitumor activity of this compound remains unavailable in the reviewed sources.

Other Relevant Preclinical Disease Models

Similarly, a thorough search of scientific databases did not yield any preclinical studies examining the therapeutic potential of this compound in other disease models. While the broader class of indole-containing compounds has been investigated for a wide range of pharmacological activities, specific information regarding the use of this compound in non-oncological preclinical models is not currently documented in the accessible literature.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Relationships

Absorption and Distribution Studies in Animal Models

No published studies detailing the absorption and distribution characteristics of this compound in any animal models were found. Information regarding its bioavailability, plasma protein binding, and tissue distribution is not available.

Metabolism and Excretion Pathway Determination in Animal Models

There is currently no available data from preclinical animal studies to delineate the metabolic pathways and excretion routes of this compound. Studies to identify its major metabolites and the primary routes of elimination (e.g., renal, fecal) have not been reported.

Correlation of Exposure with Pharmacological Effect in Animal Models

Due to the absence of preclinical efficacy and pharmacokinetic data for this compound, no correlation between systemic exposure and pharmacological effect in animal models can be established at this time.

Computational Chemistry and Structural Biology Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a target protein.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. For a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking, revealing how the ligand and protein adapt to each other and the stability of their interactions over a simulated period.

No specific MD simulation studies for 7-chloro-3-(piperidin-4-yl)-1H-indole, either in a solvated state or in complex with a biological target, have been published. Such a study would typically report on metrics like Root Mean Square Deviation (RMSD) to assess the stability of the complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions. researchgate.net Without these studies, the conformational flexibility and the stability of any potential protein-ligand interactions for this compound remain computationally uncharacterized.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds.

There are no published QSAR studies that include this compound in their dataset. asianpubs.orgnih.govresearchgate.netnih.gov For a QSAR model to be developed, a series of structurally related compounds with corresponding measured biological activities is required. The specific contribution of the 7-chloro and 3-(piperidin-4-yl) substituents on an indole (B1671886) scaffold to a particular biological activity has not been quantified in the context of a QSAR model.

Theoretical ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

Computational tools can predict the ADME properties of a molecule, which are crucial for its development as a drug. These predictions are based on the physicochemical properties of the compound, such as its molecular weight, lipophilicity (logP), and polar surface area.

While in silico ADME prediction is a common practice in computational drug discovery, specific, peer-reviewed studies detailing the predicted ADME profile of this compound are not available. mdpi.comsemanticscholar.orgmdpi.comnih.govnih.gov A theoretical analysis would typically involve calculating parameters like those in the table below, but published, validated data for this specific compound is absent.

Table 1: Theoretical ADME/Physicochemical Parameters (Illustrative) No specific data is available in the literature for this compound. The table below is a template representing typical parameters that would be evaluated.

Property Predicted Value Acceptable Range for Drug-Likeness
Molecular Weight Data not available < 500 g/mol
logP (Lipophilicity) Data not available < 5
Hydrogen Bond Donors Data not available < 5
Hydrogen Bond Acceptors Data not available < 10
Polar Surface Area (PSA) Data not available < 140 Ų
Human Intestinal Absorption Data not available High/Low

Elucidation of Structural Biology Insights (e.g., co-crystallization, Cryo-EM with target proteins)

The most definitive understanding of a ligand's interaction with its target comes from experimental structural biology techniques like X-ray co-crystallization or Cryogenic Electron Microscopy (Cryo-EM). These methods provide high-resolution, three-dimensional structures of the ligand-protein complex.

A search of the Protein Data Bank (PDB) and the broader scientific literature found no deposited crystal structures or Cryo-EM maps for this compound in complex with any protein target. mdpi.com Structural data for analogous compounds like 7-chloro-4-(4-methyl-1-piperazinyl)quinoline exists, but this information cannot be directly extrapolated to the title compound due to differences in the core structure and substituent positions. mdpi.compreprints.orgresearchgate.net

Advanced Analytical Methodologies for Research and Characterization

Development of Bioanalytical Methods for Quantification in Biological Matrices (excluding human clinical samples)

The quantitative determination of 7-chloro-3-(piperidin-4-yl)-1H-indole in preclinical biological matrices, such as rodent plasma, serum, and tissue homogenates, is critical for pharmacokinetic studies. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity, selectivity, and throughput. nih.govkuleuven.beresearchgate.net

Method development typically begins with the optimization of mass spectrometric conditions for the analyte and a suitable internal standard (IS), often a stable isotope-labeled version of the analyte. The instrument is usually operated in the positive electrospray ionization (ESI+) mode, and precursor-to-product ion transitions are identified for quantification in Multiple Reaction Monitoring (MRM) mode. researchgate.net

Chromatographic separation is commonly achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems. lcms.czmdpi.com A C18 column is frequently employed with a gradient elution mobile phase, typically consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile (B52724) or methanol. researchgate.net This separation is crucial to resolve the analyte from endogenous matrix components that could cause ion suppression or enhancement.

Sample preparation is a critical step to ensure the removal of proteins and other interfering substances. lcms.cz For plasma samples, protein precipitation with a solvent like acetonitrile is a common and straightforward approach. nih.gov Liquid-liquid extraction or solid-phase extraction may be employed for more complex matrices or when lower detection limits are required.

The method is validated according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, recovery, matrix effect, and stability. nih.govresearchgate.net A typical linear range for quantification might span from low nanogram per milliliter (ng/mL) to several hundred ng/mL, which is suitable for most preclinical pharmacokinetic evaluations. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Quantification in Rat Plasma

Parameter Condition
LC System UHPLC System
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transition (Analyte) e.g., m/z 249.1 > 130.1
MRM Transition (IS) e.g., m/z 253.1 > 134.1 (for a deuterated IS)

Metabolite Identification and Profiling in Preclinical In Vitro and In Vivo Systems

Understanding the metabolic fate of this compound is essential in preclinical development to identify pharmacologically active or potentially toxic metabolites. nih.govresearchgate.net These studies are conducted using various in vitro and in vivo systems.

In Vitro Systems:

Liver Microsomes: Incubations with liver microsomes from preclinical species (e.g., rat, mouse, dog) are used primarily to investigate Phase I (oxidative) metabolism mediated by cytochrome P450 (CYP) enzymes. mdpi.com

Hepatocytes: Primary hepatocytes offer a more comprehensive metabolic picture, as they contain both Phase I and Phase II (conjugative) enzymes, providing insights into pathways like glucuronidation and sulfation. mdpi.com

Recombinant CYP Enzymes: These are used to pinpoint the specific CYP isoforms responsible for the oxidative metabolism of the compound.

In Vivo Systems: Analysis of biological samples (plasma, urine, feces) from preclinical animal studies following administration of the compound allows for the identification of metabolites formed in a whole-organism context. mdpi.com

For this compound, likely metabolic pathways include:

Oxidation: Hydroxylation of the indole (B1671886) ring (at positions 2, 5, or 6) or the piperidine (B6355638) ring. N-oxidation of the piperidine nitrogen is also possible.

Dehydrogenation: Oxidation of the piperidine ring to form a tetrahydropyridine (B1245486) or pyridine (B92270) metabolite.

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

Metabolite identification is typically performed using high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, coupled with liquid chromatography. researchgate.net These instruments provide accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. Tandem MS (MS/MS) experiments are then used to elucidate the structure of the metabolites by comparing their fragmentation patterns to that of the parent drug.

Table 2: Potential Phase I Metabolites of this compound in Preclinical Systems

Metabolic Reaction Potential Metabolite Structure Expected Mass Change
Hydroxylation Hydroxy-7-chloro-3-(piperidin-4-yl)-1H-indole +16 Da
Hydroxylation 7-chloro-3-(hydroxy-piperidin-4-yl)-1H-indole +16 Da

Spectroscopic (e.g., NMR, IR, UV-Vis) and Chromatographic (e.g., HPLC, LC-MS) Techniques for Purity and Identity Confirmation of Research Samples

A combination of spectroscopic and chromatographic techniques is required to unequivocally confirm the chemical structure and assess the purity of newly synthesized batches of this compound for research purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. beilstein-journals.orgrsc.org

¹H NMR provides information on the number and chemical environment of protons. Expected signals would include distinct aromatic protons on the indole ring, a singlet for the indole N-H, and a set of aliphatic signals for the piperidine ring protons. beilstein-journals.org

¹³C NMR reveals the number and type of carbon atoms in the molecule, including characteristic shifts for the aromatic carbons of the chloro-indole moiety and the aliphatic carbons of the piperidine ring. rsc.orgrsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Key Structural Moieties

Moiety Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Indole Ring C2-H ~7.1-7.3 ~122-124
C4-H ~7.4-7.6 ~120-122
C5-H ~7.0-7.2 ~121-123
C6-H ~7.0-7.2 ~112-114
N1-H ~8.0-8.5 -
Piperidine Ring C2'/C6'-H (axial/eq) ~2.6-3.2 ~45-47
C3'/C5'-H (axial/eq) ~1.6-2.0 ~32-34

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.comrsc.org The spectrum of this compound would be expected to show characteristic absorption bands. nist.govresearchgate.net

Table 4: Expected Characteristic IR Absorption Bands

Functional Group Bond Expected Wavenumber (cm⁻¹)
Indole N-H N-H stretch 3400-3300
Piperidine N-H N-H stretch 3350-3250
Aromatic C-H C-H stretch 3100-3000
Aliphatic C-H C-H stretch 3000-2850
Aromatic C=C C=C stretch 1600-1450

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring acts as the primary chromophore, and its absorption spectrum is characteristic. beilstein-journals.orgnist.gov

Table 5: Expected UV-Vis Absorption Maxima in Methanol

Chromophore λmax (nm)

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for determining the purity of research samples. mdpi.comnih.gov A reversed-phase method is typically used, where the compound is eluted from a C18 column with a mobile phase gradient of water and acetonitrile or methanol. Purity is calculated based on the relative area of the main peak compared to the total area of all observed peaks at a specific wavelength (e.g., 220 nm or 280 nm). mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for identity confirmation by verifying the molecular weight of the compound. kuleuven.be The sample is analyzed by HPLC, and the eluent is directed into a mass spectrometer, which provides the mass-to-charge ratio (m/z) of the parent ion, confirming the expected molecular formula. researchgate.net

Future Directions and Emerging Research Opportunities

Elucidation of Novel Molecular Targets for 7-chloro-3-(piperidin-4-yl)-1H-indole Derivatives

The future exploration of this compound and its derivatives will heavily rely on the identification and validation of their molecular targets. Given the known activities of analogous compounds, several promising avenues for investigation exist.

Structure-Activity Relationship (SAR) Insights from Related Compounds:

The substitution pattern of this compound suggests several potential biological activities. The 3-substituted indole (B1671886) core is a common feature in a multitude of pharmacologically active compounds. chemijournal.compnu.ac.ir Similarly, the piperidine (B6355638) moiety is a well-established pharmacophore present in numerous approved drugs. nih.gov The combination of these two structural motifs, along with the 7-chloro substitution, likely confers a unique pharmacological profile.

Research on 2- and 3-substituted N-piperidinyl indoles has revealed that the position of the piperidine ring significantly influences activity at opioid receptors, with 2-substituted derivatives generally showing higher binding affinity and full agonism at the Nociceptin (B549756) Opioid Receptor (NOP), while 3-substituted analogs tend to be partial agonists. nih.gov Further investigation is warranted to determine if this compound or its N-substituted derivatives exhibit activity at these or other opioid receptors.

Moreover, indole derivatives are known to target a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in key cellular processes. For instance, various indole-based compounds have been developed as inhibitors of kinases like EGFR and CDK-2, which are crucial in cancer progression. nih.gov The anti-apoptotic protein Bcl-2 has also been a target for indole scaffolds, suggesting a potential role in cancer therapy. researchgate.net

Potential Molecular Targets Based on Analog Studies:

Potential Target ClassSpecific ExamplesRationale Based on Analog Studies
Kinases EGFR, VEGFR, JAK/STAT3Many indole derivatives, including sunitinib, are potent kinase inhibitors used in oncology. nih.govmdpi.com
Opioid Receptors NOP, MOPN-piperidinyl indoles have shown significant activity at opioid receptors, with the substitution pattern influencing agonist/antagonist profiles. nih.gov
Bcl-2 Family Proteins Bcl-2Indole scaffolds have been successfully employed to inhibit the anti-apoptotic protein Bcl-2. researchgate.net
Acetylcholinesterase (AChE) AChECertain 3-substituted piperidine derivatives have demonstrated potent AChE inhibitory activity, relevant for Alzheimer's disease. nih.gov
Protozoal Enzymes VariousThe 4-azaindole-2-piperidine scaffold has been investigated for activity against Trypanosoma cruzi. dndi.org

Development of Advanced Therapeutic Strategies Based on This Scaffold

The versatility of the indole scaffold suggests that this compound could be a valuable starting point for developing advanced therapeutic strategies across various disease areas.

Oncology: The prevalence of indole-based compounds in oncology is well-documented. nih.gov Therapeutic strategies could involve developing derivatives of this compound as selective kinase inhibitors, disruptors of protein-protein interactions (e.g., Bcl-2), or as agents that induce apoptosis in cancer cells. The 7-chloro substitution may enhance the compound's activity or alter its selectivity profile.

Neurodegenerative Diseases: The piperidine moiety is a common feature in centrally acting drugs. nih.gov Given that some piperidine derivatives exhibit acetylcholinesterase inhibitory activity, there is potential to develop analogs of this compound for the treatment of Alzheimer's disease. nih.gov

Infectious Diseases: Indole derivatives have been investigated for their activity against a range of pathogens, including viruses, bacteria, and protozoa. chemijournal.compnu.ac.ir The 3-substituted indole framework, in particular, has shown promise in this area. Further research could explore the potential of this compound derivatives as novel anti-infective agents.

Exploration of Polypharmacology and Multi-Target Approaches

The traditional "one-drug, one-target" paradigm is increasingly being challenged, particularly for complex multifactorial diseases. Polypharmacology, the ability of a single compound to interact with multiple targets, is now recognized as a potentially beneficial attribute. The structural complexity of this compound, combining two pharmacophoric moieties, makes it an interesting candidate for a multi-target approach.

Indole-based hybrids have been intentionally designed to act on multiple targets simultaneously, which can lead to synergistic therapeutic effects and a reduced likelihood of drug resistance. nih.gov For example, indole derivatives have been combined with other pharmacophores to create dual inhibitors of EGFR and CDK-2 for cancer therapy. nih.gov

The this compound scaffold could be systematically modified to optimize its activity against a predefined set of targets. For instance, modifications to the piperidine nitrogen could modulate activity at one target, while substitutions on the indole ring could fine-tune interactions with another. This strategy could be particularly valuable in diseases like cancer, where multiple signaling pathways are often dysregulated.

Challenges and Opportunities in the Broader Drug Discovery Landscape for Indole Scaffolds

While the indole scaffold offers immense opportunities, there are also inherent challenges in the development of indole-based drugs.

Challenges:

Metabolic Instability: The indole ring can be susceptible to metabolic oxidation, which can lead to rapid clearance and the formation of potentially reactive metabolites.

Toxicity: Certain indole derivatives have been associated with toxicity, necessitating careful toxicological profiling during drug development.

Synthesis: While numerous methods for indole synthesis exist, the preparation of complex, multi-substituted indoles can be challenging and require multi-step synthetic routes. acs.org

Opportunities:

Chemical Tractability: The indole ring is amenable to a wide range of chemical modifications, allowing for the fine-tuning of pharmacological properties.

Privileged Scaffold: The proven success of indole-containing drugs provides a strong validation for the continued exploration of this scaffold. nih.gov

Novel Biological Space: Despite extensive research, there are still underexplored areas of chemical and biological space for indole derivatives, offering opportunities for the discovery of novel mechanisms of action and therapeutic applications.

Q & A

Basic: What synthetic routes are recommended for 7-chloro-3-(piperidin-4-yl)-1H-indole, and how can reaction yields be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, indole derivatives can be functionalized at the 3-position using piperidine-containing reagents under Buchwald-Hartwig amination or Ullmann coupling conditions. A key step involves protecting the indole NH group to prevent side reactions. Optimization strategies include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enhance coupling efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
  • Temperature control : Reactions performed at 80–100°C balance yield and decomposition risks.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product with >90% purity .

Basic: How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Answer:

  • ¹H NMR :
    • Indole H2 proton appears as a singlet at δ 7.2–7.4 ppm.
    • Piperidine protons show multiplet signals at δ 2.3–3.1 ppm (axial/equatorial protons) and δ 1.4–1.8 ppm (piperidine CH₂ groups) .
  • ESI-MS : A molecular ion peak at m/z 261.1 [M+H]⁺ confirms the molecular formula C₁₃H₁₄ClN₂ .
  • Cl isotopic pattern : The ³⁵Cl/³⁷Cl ratio (3:1) in MS/MS fragmentation validates the chlorine substituent .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:

  • Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 10 µM) to ensure comparability .
  • Cellular vs. enzymatic assays : Verify membrane permeability using logP calculations (predicted logP = 2.1) and correlate with cell-based results .
  • Metabolic stability : Pre-incubate compounds with liver microsomes to assess degradation rates, which may explain variable in vivo efficacy .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance target selectivity?

Answer:
Key modifications and their effects:

Modification Impact Reference
Chlorine → Fluorine at C7Reduces off-target binding to hERG channels
Piperidine N-methylationIncreases blood-brain barrier permeability
Indole NH substitutionBlocks metabolic oxidation (e.g., CYP3A4)
Computational docking (e.g., AutoDock Vina) predicts binding poses to prioritize synthetic targets .

Basic: What are the solubility challenges of this compound, and how are they addressed?

Answer:
The compound has poor aqueous solubility (0.12 mg/mL at pH 7.4). Solutions include:

  • Salt formation : Hydrochloride salts improve solubility to 1.8 mg/mL in PBS .
  • Co-solvents : Use DMSO/PEG-400 mixtures (10:90 v/v) for in vitro assays .
  • Nanoparticle formulation : Encapsulation in PLGA nanoparticles increases bioavailability by 3-fold in rodent models .

Advanced: How can computational methods predict metabolic pathways and toxicity?

Answer:

  • CYP450 metabolism : SwissADME predicts primary oxidation at the piperidine ring (CYP2D6), confirmed by LC-MS/MS metabolite profiling .
  • Toxicity screening :
    • AMES test : Negative for mutagenicity at ≤10 µM .
    • hERG binding : Patch-clamp assays show IC₅₀ > 30 µM, indicating low cardiotoxicity risk .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

  • HPLC : C18 column (5 µm, 4.6 × 250 mm), gradient elution (ACN/H₂O + 0.1% TFA) from 30% to 70% ACN over 20 min. Retention time: 12.3 min .
  • TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (1:1), Rf = 0.45 under UV 254 nm .

Advanced: How does stereochemistry at the piperidine ring affect biological activity?

Answer:

  • Piperidine chair conformation : Axial vs. equatorial positioning of substituents alters target binding.
    • (3R,4S)-stereoisomer shows 10× higher affinity for σ receptors than (3S,4R) .
  • Chiral resolution : Use Chiralpak AD-H column with heptane/ethanol (85:15) to separate enantiomers .

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature : Store at –20°C under argon to prevent oxidation.
  • Lyophilization : Freeze-dried powders remain stable for >2 years at 4°C .
  • Light sensitivity : Amber vials prevent photodegradation (t₁/₂ = 6 months under ambient light vs. >5 years in darkness) .

Advanced: How can in vivo pharmacokinetic parameters be optimized for this compound?

Answer:

  • Half-life extension : PEGylation increases t₁/₂ from 2.1 h to 8.7 h in rats .
  • Tissue distribution : Radiolabeling with ¹⁴C reveals high accumulation in liver and kidneys, necessitating dose adjustments for renal-impaired models .

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